

A Technical Guide to the Physicochemical Properties of 5-Ethyl-2,3-dimethyloctane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **5-Ethyl-2,3-dimethyloctane**

Cat. No.: **B14537404**

[Get Quote](#)

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of the branched alkane **5-Ethyl-2,3-dimethyloctane**. It includes a summary of its key properties, detailed experimental protocols for their determination, and a workflow for its analytical characterization. This document is intended to serve as a foundational resource for professionals working with this and structurally similar molecules.

Core Physicochemical Properties

5-Ethyl-2,3-dimethyloctane is a saturated hydrocarbon with the molecular formula C₁₂H₂₆.^[1] As a branched alkane, its physical properties are influenced by its molecular structure, which affects intermolecular van der Waals forces. The quantitative properties of this compound are summarized below.

Property	Value	Source
IUPAC Name	5-ethyl-2,3-dimethyloctane	PubChem[1]
CAS Number	62184-01-4	PubChem[1]
Molecular Formula	C12H26	PubChem[1]
Molecular Weight	170.33 g/mol	PubChem[1]
Monoisotopic Mass	170.203450829 Da	PubChem[1]
XLogP3	5.8	PubChem[1]
Topological Polar Surface Area	0 Å ²	PubChem[1]
Heavy Atom Count	12	PubChem[1]

Note: Experimental data for properties such as boiling point, melting point, and density for this specific isomer are not readily available in the public literature. Values for structurally similar C12H26 isomers range from approximately 195-215°C for boiling point and 0.75-0.77 g/cm³ for density.[2] These properties are typically determined experimentally.

Experimental Protocols for Property Determination

Accurate determination of physicochemical properties is critical for the application and study of any chemical compound. The following section details standard experimental methodologies applicable to **5-Ethyl-2,3-dimethyloctane**.

The boiling point is a fundamental physical property used for identification and purity assessment.[3][4] The Thiele tube method is a convenient technique for determining the boiling point of small liquid samples.[5]

Protocol:

- Sample Preparation: A small glass vial (e.g., a Durham tube) is filled approximately half-full with the **5-Ethyl-2,3-dimethyloctane** sample (less than 0.5 mL required).[5]
- Capillary Tube Insertion: A capillary tube, sealed at one end, is inverted (open end down) and placed inside the sample vial.[5]

- Apparatus Assembly: The vial is attached to a thermometer using a rubber band, ensuring the bottom of the vial is aligned with the thermometer bulb. This assembly is then placed into a Thiele tube containing a high-boiling point oil (e.g., mineral oil).[5]
- Heating: The side arm of the Thiele tube is gently and continuously heated with a microburner.[5] This design ensures uniform heating of the oil via convection.
- Observation: As the temperature rises, air trapped in the capillary tube will expand and exit. Upon reaching the sample's boiling point, the vapor pressure of the liquid will equal the atmospheric pressure, and a vigorous stream of bubbles will emerge from the capillary tube. [3]
- Boiling Point Reading: The heat source is removed once a steady stream of bubbles is observed. The liquid will begin to cool. The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[4]
- Pressure Correction: The atmospheric pressure should be recorded, as boiling points are pressure-dependent.

Density is a crucial parameter for many engineering and research applications.[6][7] For a liquid hydrocarbon like **5-Ethyl-2,3-dimethyloctane**, density can be accurately measured using a pycnometer or a digital density meter.

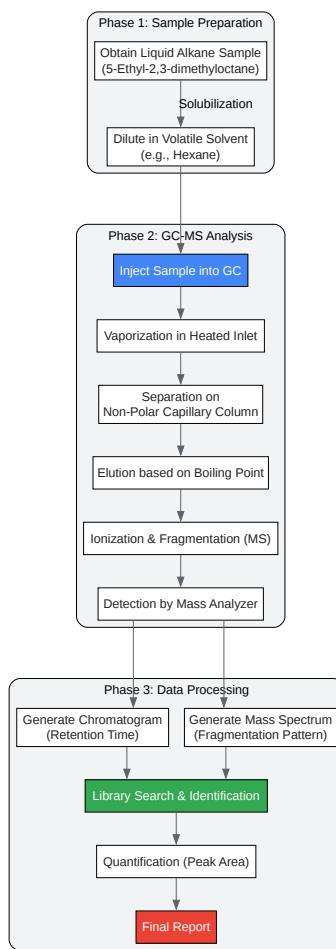
Protocol (using a Pycnometer):

- Pycnometer Preparation: A pycnometer (a glass flask with a precise, known volume) is thoroughly cleaned, dried, and weighed empty (m_{pyc}).
- Sample Filling: The pycnometer is filled with the **5-Ethyl-2,3-dimethyloctane** sample. Care is taken to avoid air bubbles. The stopper is inserted, and any excess liquid is carefully wiped from the exterior.
- Weighing: The filled pycnometer is weighed to determine the mass of the pycnometer plus the sample (m_{total}).
- Temperature Control: The measurement should be performed at a constant, known temperature, as density is temperature-dependent.[8] A water bath is typically used to

maintain a stable temperature.

- Calibration: The procedure is repeated with a reference substance of known density at the same temperature (e.g., deionized water) to accurately determine the pycnometer's volume if it is not certified.
- Calculation: The mass of the sample is calculated ($m_{\text{sample}} = m_{\text{total}} - m_{\text{pyc}}$). The density (ρ) is then determined by dividing the mass of the sample by the known volume of the pycnometer (V_{pyc}): $\rho = m_{\text{sample}} / V_{\text{pyc}}$.

GC-MS is a powerful analytical technique for separating, identifying, and quantifying components of a mixture. For a branched alkane, it is essential for confirming identity and assessing purity.[\[9\]](#)[\[10\]](#)


Protocol:

- Sample Preparation: The **5-Ethyl-2,3-dimethyloctane** sample is dissolved in a suitable volatile solvent (e.g., hexane or dichloromethane) to an appropriate concentration (e.g., ~ 1 mg/mL).
- GC Column Selection: A non-polar capillary column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase (e.g., HP-5 or equivalent), is typically used for separating alkanes.[\[9\]](#)[\[10\]](#) These columns separate compounds primarily based on their boiling points and intermolecular interactions.[\[9\]](#)
- Injection: A small volume of the prepared sample (typically 1 μL) is injected into the GC inlet, which is heated to vaporize the sample. A splitless injection may be used for trace analysis, while a split injection is common for higher concentrations.
- Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium or hydrogen) through the capillary column.[\[10\]](#)[\[11\]](#) The GC oven temperature is programmed to ramp from a low initial temperature to a high final temperature (e.g., starting at 80°C and ramping at 4°C/min to 300°C) to elute compounds in order of increasing boiling point.[\[10\]](#)
- Mass Spectrometry Detection: As compounds elute from the column, they enter the mass spectrometer's ion source. They are ionized (typically by electron impact at 70 eV), and the resulting charged fragments are separated by their mass-to-charge ratio.[\[10\]](#)

- Data Analysis: The resulting chromatogram shows peaks corresponding to different compounds. The mass spectrum of the peak corresponding to **5-Ethyl-2,3-dimethyloctane** can be compared to a library (e.g., NIST) for positive identification. The peak's area can be used for quantification.

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for the analytical characterization of a branched alkane such as **5-Ethyl-2,3-dimethyloctane**.

[Click to download full resolution via product page](#)

Workflow for the GC-MS analysis of **5-Ethyl-2,3-dimethyloctane**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-Ethyl-2,3-dimethyloctane | C12H26 | CID 53428960 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. Cas 62183-55-5,3-Ethyl-2,7-dimethyloctane | lookchem [lookchem.com]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. Video: Boiling Points - Concept [jove.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. onepetro.org [onepetro.org]
- 7. onepetro.org [onepetro.org]
- 8. ucalgary.ca [ucalgary.ca]
- 9. benchchem.com [benchchem.com]
- 10. Frontiers | Distribution Characteristics of Long-Chain Branched Alkanes With Quaternary Carbon Atoms in the Carboniferous Shales of the Wuwei Basin, China [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Technical Guide to the Physicochemical Properties of 5-Ethyl-2,3-dimethyloctane]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b14537404#physicochemical-properties-of-5-ethyl-2-3-dimethyloctane>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com